molecular formula C20H19BrN2O3S B11312567 7-bromo-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide

7-bromo-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide

Cat. No.: B11312567
M. Wt: 447.3 g/mol
InChI Key: VRWNRFVLSNTMPA-UHFFFAOYSA-N
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Description

7-bromo-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a pyrrolidine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-keto ester under acidic conditions.

    Bromination: The chromene core is then brominated using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.

    Amidation: The brominated chromene is reacted with 2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the bromination and amidation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the carbonyl group in the chromene core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the chromene core can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced chromene derivatives.

    Substitution: Substituted chromene derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways involving chromene derivatives.

    Material Science: The compound’s structural properties may be useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-bromo-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The pyrrolidine and thiophene moieties may play a role in binding to these targets, while the chromene core could be involved in the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 7-bromo-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide makes it unique compared to its analogs. Bromine can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity and specificity for certain targets.

Properties

Molecular Formula

C20H19BrN2O3S

Molecular Weight

447.3 g/mol

IUPAC Name

7-bromo-4-oxo-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)chromene-2-carboxamide

InChI

InChI=1S/C20H19BrN2O3S/c21-13-5-6-14-16(24)11-18(26-17(14)10-13)20(25)22-12-15(19-4-3-9-27-19)23-7-1-2-8-23/h3-6,9-11,15H,1-2,7-8,12H2,(H,22,25)

InChI Key

VRWNRFVLSNTMPA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)Br)C4=CC=CS4

Origin of Product

United States

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